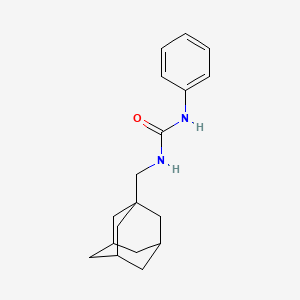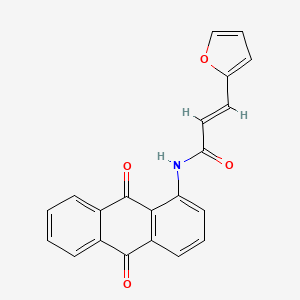![molecular formula C20H19BrN4 B5275619 (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5275619.png)
(2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule characterized by its unique structural features. It contains a benzimidazole ring, a brominated phenyl group, and a nitrile group, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common route includes:
Formation of the Benzimidazole Ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Bromination: The phenyl ring is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.
Dimethylation: Introduction of the dimethylamino group is done via nucleophilic substitution using dimethylamine.
Coupling Reaction: The final step involves coupling the brominated, dimethylated phenyl group with the benzimidazole derivative in the presence of a base to form the enenitrile linkage.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalyst Optimization: Using catalysts that enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods like crystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxides.
Reduction: Reduction can occur at the nitrile group, converting it to an amine.
Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
N-oxides: From oxidation reactions.
Amines: From reduction of the nitrile group.
Substituted Derivatives: From nucleophilic substitution at the bromine site.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Biological Probes: Utilized in the development of probes for studying biological systems.
Medicine
Pharmaceuticals: Potential use in drug development due to its unique structural features.
Industry
Material Science: Employed in the synthesis of materials with specific electronic properties.
Mechanism of Action
The mechanism by which (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors, altering their activity.
Pathways: The compound can modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[3-chloro-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-[3-fluoro-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
- Bromine Substitution : The presence of a bromine atom provides unique reactivity compared to chlorine or fluorine analogs.
- Dimethylamino Group : Enhances solubility and interaction with biological targets.
This detailed article provides a comprehensive overview of (2Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
(Z)-3-[3-bromo-4-(dimethylamino)phenyl]-2-(5,6-dimethyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4/c1-12-7-17-18(8-13(12)2)24-20(23-17)15(11-22)9-14-5-6-19(25(3)4)16(21)10-14/h5-10H,1-4H3,(H,23,24)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALONIUDSZKGJNY-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC(=C(C=C3)N(C)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C\C3=CC(=C(C=C3)N(C)C)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-fluorophenyl)-N-[4-methoxy-2-methyl-5-(propan-2-yl)phenyl]acetamide](/img/structure/B5275539.png)
![8-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5275546.png)
![4-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(3,4-dichlorophenyl)morpholine](/img/structure/B5275559.png)
![4-chloro-N-[2-(ethylcarbamoylamino)-6-methylphenyl]benzamide](/img/structure/B5275563.png)
![N-[2-(1-ADAMANTYLOXY)ETHYL]-N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]AMINE](/img/structure/B5275564.png)
![N'-[(2-fluorobenzoyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5275568.png)

![rel-(3S,4S)-4-(1,3-benzodioxol-5-yl)-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-piperidinol dihydrochloride](/img/structure/B5275591.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B5275602.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methoxypyrimidine-5-carboxamide](/img/structure/B5275611.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B5275617.png)
![1-(4-Methoxyphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea](/img/structure/B5275625.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}-2-furamide](/img/structure/B5275627.png)

